N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 2-(2-methylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
Tryptophan: An essential amino acid and precursor to serotonin.
Properties
Molecular Formula |
C25H23N3O2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C25H23N3O2/c1-19-9-5-8-14-24(19)30-18-25(29)27-26-15-21-17-28(16-20-10-3-2-4-11-20)23-13-7-6-12-22(21)23/h2-15,17H,16,18H2,1H3,(H,27,29)/b26-15+ |
InChI Key |
XVPXFBCQLQJBPA-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.